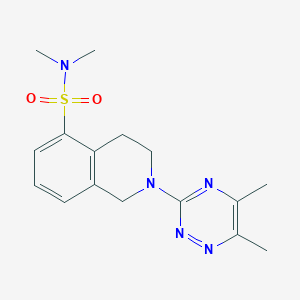![molecular formula C14H18N6O B7060047 2-Cyclopropyl-5-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-1,3,4-oxadiazole](/img/structure/B7060047.png)
2-Cyclopropyl-5-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure combining a cyclopropyl group, a pyrazine ring, and an oxadiazole ring, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-1,3,4-oxadiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a cyclopropyl hydrazine derivative with a suitable carboxylic acid derivative can lead to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Cyclopropyl-5-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the piperazine moiety and exhibits similar biological activities.
2-(4-phenylpiperazin-1-yl)pyrimidine: Another compound with a piperazine ring, known for its potent biological activities.
Uniqueness
2-Cyclopropyl-5-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-1,3,4-oxadiazole is unique due to its combination of a cyclopropyl group, pyrazine ring, and oxadiazole ring.
Properties
IUPAC Name |
2-cyclopropyl-5-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-10-12(16-5-4-15-10)19-6-8-20(9-7-19)14-18-17-13(21-14)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFOBWZGKDTUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile](/img/structure/B7059970.png)
![[1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7059978.png)
![(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)-pyrimidin-4-ylmethanone](/img/structure/B7059986.png)
![2-[[1-Hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7059990.png)
![tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate](/img/structure/B7060009.png)
![4-[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7060013.png)
![2-[2-(4-Bromo-3-fluorophenyl)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7060019.png)
![2-[(4-Cyanocyclohexyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7060041.png)
![8-(5-Methyl-2-nitrophenyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B7060050.png)
![Tert-butyl 4-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate](/img/structure/B7060055.png)
![2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol](/img/structure/B7060059.png)
![8-(5-Nitroquinolin-6-yl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B7060060.png)

![4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7060070.png)
